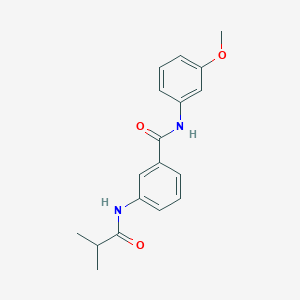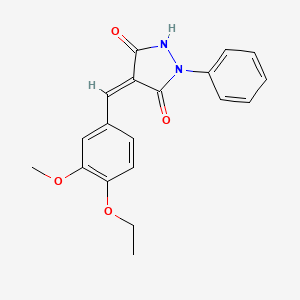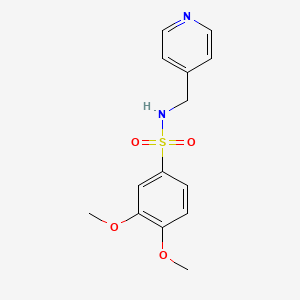![molecular formula C19H21NO2 B5833266 (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B5833266.png)
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a methylphenyl group connected through a prop-2-enamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyphenylacetic acid and 4-methylbenzaldehyde.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂).
Condensation Reaction: The acid chloride is then reacted with 4-methylbenzaldehyde in the presence of a base such as triethylamine to form the intermediate.
Amidation: The intermediate is then subjected to amidation using an amine, typically 2-(4-methoxyphenyl)ethylamine, under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate signal transduction pathways, ultimately affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2E)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide
- (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-chlorophenyl)prop-2-enamide
- (2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-fluorophenyl)prop-2-enamide
Uniqueness
(2E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide is unique due to the presence of both methoxy and methyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
(E)-N-[2-(4-methoxyphenyl)ethyl]-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-3-5-16(6-4-15)9-12-19(21)20-14-13-17-7-10-18(22-2)11-8-17/h3-12H,13-14H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYAEVIKLUZFCG-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
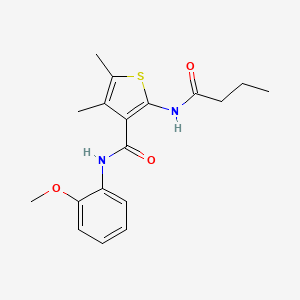
![N-[(3-chlorophenyl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5833203.png)

![3-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B5833214.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5833231.png)
![7-[(2,4-difluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5833240.png)
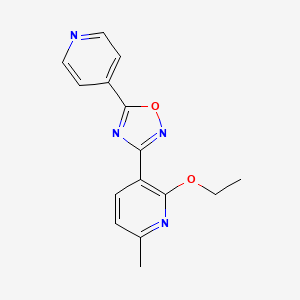
![1-(3-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5833253.png)
![N-(4-{[4-(benzyloxy)-3-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B5833258.png)
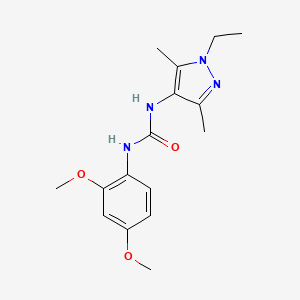
![3-chloro-N'-[(2,3,3,4,4,5-hexafluorotricyclo[4.2.1.0~2,5~]non-7-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5833267.png)
